molecular formula C19H16N2O2S2 B2904426 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide CAS No. 946218-54-8

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide

Cat. No.: B2904426
CAS No.: 946218-54-8
M. Wt: 368.47
InChI Key: PNPOYQDFLMMQPY-UHFFFAOYSA-N
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Description

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is a complex organic compound that features a quinoline and thiophene moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoline and thiophene rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide typically involves the condensation of quinoline derivatives with thiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-carboxamide is unique due to the combination of both quinoline and thiophene rings in its structure. This dual functionality may confer distinct chemical and biological properties that are not observed in compounds containing only one of these moieties.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c22-18(16-5-2-10-24-16)20-14-8-7-13-4-1-9-21(15(13)12-14)19(23)17-6-3-11-25-17/h2-3,5-8,10-12H,1,4,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPOYQDFLMMQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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